3-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid
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Overview
Description
3-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid is a chemical compound belonging to the class of benzodiazol derivatives. This compound features a benzodiazol ring system substituted with an ethyl group and a propanoic acid moiety. It is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 2-phenylindole.
Reaction Steps: The 2-phenylindole is reacted with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt[_{{{CITATION{{{1{1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1 ...](https://www.mdpi.com/1422-8599/2018/4/M1023). This intermediate is then reacted with iodomethane to yield the N-methylated indole[{{{CITATION{{{_1{1-Methyl-3-{4-(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1 ....
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the benzodiazol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents like bromine (Br2) and iodine (I2) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives of the benzodiazol ring.
Scientific Research Applications
3-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Indole Derivatives: These compounds share the indole ring structure and exhibit similar biological activities.
Imidazole Derivatives: These compounds contain the imidazole ring and have comparable therapeutic potential.
Uniqueness: 3-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both the benzodiazol and propanoic acid moieties. This combination of functional groups contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-13-9-5-3-4-6-10(9)14(12(13)17)8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNMOMUNDLEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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